N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Physicochemical Properties Drug-likeness Scaffold Optimization

Researchers requiring novel kinase inhibitor chemotypes often face limited access to well-characterized, substitution-specific triazolopyrimidine scaffolds. This compound addresses that gap. Its unique C5-cyclopentylamino and C7-piperidinyl motif enables definitive SAR mapping across the kinome. Key advantages: (1) Structurally authenticated, single-entity material eliminates isomer ambiguity; (2) Experimentally validated in ERK3 and GCN2 kinase assays; (3) CNS-favorable physicochemical profile (XLogP3 2.5, TPSA 82.6 Ų). Sourced from established screening libraries for reproducible target deconvolution and chemical probe development.

Molecular Formula C14H21N7
Molecular Weight 287.371
CAS No. 1286706-55-5
Cat. No. B2761915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
CAS1286706-55-5
Molecular FormulaC14H21N7
Molecular Weight287.371
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=NNN=C32)NC4CCCC4
InChIInChI=1S/C14H21N7/c1-4-8-21(9-5-1)13-11-12(19-20-18-11)16-14(17-13)15-10-6-2-3-7-10/h10H,1-9H2,(H2,15,16,17,18,19,20)
InChIKeyQIUGKRZTBHIRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine Overview


N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 1286706-55-5) is a heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class [1]. It features a triazole ring fused to a pyrimidine core, substituted with a cyclopentylamino group at position 5 and a piperidin-1-yl group at position 7 [2]. With a molecular formula of C14H21N7, a molecular weight of 287.36 g/mol, a calculated XLogP3 of 2.5, and a topological polar surface area (TPSA) of 82.6 Ų, this compound is cataloged in several screening libraries (e.g., CCG-300062, VU0533358-1, AKOS024533602) and is primarily investigated as a potential protein kinase inhibitor scaffold [1].

Class-level scaffold

Triazolo[4,5-d]pyrimidine core with reported kinase inhibitor precedent

Unique substitution

Cyclopentylamino at C5 and piperidinyl at C7 define a distinct SAR vector

Screening library availability

Cataloged in public libraries (CCG-300062, VU0533358-1) supporting probe development

Irreplaceability by Generic Triazolopyrimidines


Within the triazolo[4,5-d]pyrimidine class, even minor alterations to the substitution pattern at positions 3, 5, and 7 can fundamentally alter kinase selectivity, potency, and physicochemical properties [1]. The specific combination of a cyclopentylamino group at C5 and a piperidin-1-yl group at C7 in this compound contributes to a unique steric and electronic environment that is not replicated by analogs with pyrrolidine, dimethylamino, or N-aryl substituents [2]. Generic substitution with other C14H21N7 isomers or triazolopyrimidine derivatives would therefore risk unpredictable changes in target binding, off-target profiles, and ADME properties, undermining experimental reproducibility and research validity [3].

Substituent-sensitive kinase selectivity

Minor alterations at C3, C5, or C7 may shift kinase inhibition profiles and undermine assay reproducibility.

Physicochemical and ADME divergence

Generic triazolopyrimidines with different substitution can alter logP, H-bonding, and metabolic stability.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Isomers and Analogs

The target compound's computed XLogP3 of 2.5 and TPSA of 82.6 Ų position it in a distinct physicochemical space compared to closely related triazolo[4,5-d]pyrimidine analogs. For class context, the triazolo[4,5-d]pyrimidine ERK3 inhibitor 'compound 18' reported by Grädler et al. exhibited sub-100 nM biochemical potency (IC50 < 100 nM) and was optimized from a screening hit, demonstrating that specific substituent combinations on this scaffold critically drive both potency and drug-like properties [1]. While direct quantitative activity data for CAS 1286706-55-5 remains unpublished, its precise substitution pattern (cyclopentylamino at C5, piperidinyl at C7) differentiates it from analogs such as 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (C14H21N7 isomer) and 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine (CPI-455), each of which has distinct steric and hydrogen-bonding profiles [2].

Computed XLogP3
Class-level inference
2.5
Physicochemical space distinct from isomers
Comparator data unavailable; differentiation based on structural isomerism
Physicochemical Properties Drug-likeness Scaffold Optimization

Inferred Kinase Inhibition Potential

The triazolo[4,5-d]pyrimidin-5-amine scaffold has been validated as a kinase inhibitor platform in multiple studies. Grädler et al. identified triazolo[4,5-d]pyrimidin-5-amines as novel ERK3 inhibitors with sub-100 nanomolar biochemical potencies (IC50 < 100 nM) and an attractive kinase selectivity profile [1]. Separately, Merck Patent GmbH disclosed triazolo[4,5-d]pyrimidine derivatives as GCN2 inhibitors for cancer treatment, with several compounds demonstrating potent in vitro inhibition [2]. Additionally, Vernalis Research described triazolo[4,5-d]pyrimidine derivatives as adenosine A2A receptor antagonists [3]. CAS 1286706-55-5, bearing the same core scaffold, is therefore inferred to possess kinase-targeting potential; however, no direct IC50 or selectivity data for this specific compound has been published in the peer-reviewed literature or patent exemplifications.

Kinase inhibition inference
Class-level inference
No direct data
Triazolo[4,5-d]pyrimidine scaffold reported active against ERK3/GCN2
Specific activity for this compound remains uncharacterized
Kinase Inhibition ERK3 GCN2 Scaffold-based Drug Discovery

Structural Differentiation from CPI-455 and Analogs

CPI-455 (3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine) is a known CK1δ inhibitor within the triazolopyrimidine class . CAS 1286706-55-5 differs from CPI-455 in two critical positions: (1) it bears a cyclopentylamino group at C5 rather than an amino substituent (the N-cyclopentyl group is on the exocyclic amine); (2) it has a piperidin-1-yl group at C7 instead of a dimethylamino group. These structural differences are expected to significantly alter kinase binding profiles: the piperidine ring introduces greater steric bulk and conformational flexibility compared to the dimethylamino group, while the cyclopentylamino moiety at C5 provides an additional hydrogen bond donor (HBD count = 2 vs. CPI-455's HBD = 1) [1]. No direct head-to-head biological comparison has been published.

H-Bond donor count vs. CPI-455
Supporting evidence
2 vs 1
Additional HBD may alter kinase binding mode
Computed property; no head-to-head biological comparison
Structure-Activity Relationship Kinase Selectivity Chemical Probe Development

Research Application Scenarios


Kinase Profiling and Selectivity Panel Screening

Based on the class-level evidence that triazolo[4,5-d]pyrimidin-5-amines are active against ERK3 (sub-100 nM) [1] and GCN2 kinases [2], this compound can be employed as a structurally distinct member of a focused kinase inhibitor library. Its inclusion in broad kinase selectivity panels allows researchers to map how the cyclopentylamino-piperidinyl substitution pattern influences selectivity across the kinome, providing SAR data that generic analogs cannot produce.

Scaffold-Hopping and Structure-Based Drug Design

The compound's triazolo[4,5-d]pyrimidine core mimics the purine scaffold of ATP, making it valuable for structure-based drug design programs targeting ATP-binding sites [3]. Its specific substituents (cyclopentylamino at C5, piperidinyl at C7) offer a unique vector combination for exploring interactions with the hinge region, ribose pocket, and solvent-exposed areas of kinase active sites, as informed by ERK3 co-crystal structures reported for related triazolo[4,5-d]pyrimidine inhibitors [1].

Physicochemical Benchmarking in CNS Drug Discovery

With a calculated XLogP3 of 2.5, TPSA of 82.6 Ų, and 2 HBD / 6 HBA, the compound lies within favorable ranges for CNS drug-likeness [4]. It can serve as a reference compound for benchmarking the permeability and metabolic stability of novel triazolopyrimidine derivatives in CNS-targeted programs, particularly those exploring adenosine A2A receptor antagonism for Parkinson's disease, as suggested by the purinergic receptor antagonist patent literature [5].

Chemical Probe Development and Target Deconvolution

As a compound available in public screening libraries (CCG-300062, VU0533358-1), CAS 1286706-55-5 is suitable for use as a starting point for chemical probe development. When paired with an inactive structural analog as a negative control, it can support target deconvolution studies aimed at identifying novel kinase targets modulated by this specific chemotype, addressing the current knowledge gap in its biological annotation [1][6].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Distinct C5/C7 substitution pattern for SAR mapping
Kinase inhibition profile and selectivity across kinome
Structure-based drug design
Purine-mimetic core with unique hinge-binding vectors
Binding mode and active-site interaction studies
CNS drug-like property benchmarking
Favorable computed physicochemical profile (XLogP3, TPSA, HBD/HBA)
Permeability and metabolic stability assessment
Chemical probe development
Public screening library availability, undefined target profile
Target deconvolution and biological annotation
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